molecular formula C17H13FN2O2 B12049682 1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B12049682
M. Wt: 296.29 g/mol
InChI Key: JODKAKZJIOTZNE-UHFFFAOYSA-N
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Description

1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a benzyl group and a fluorophenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

The synthesis of 1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization and formylation of 1-benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazones. This process is carried out using the Vilsmeier–Haack reagent (DMF-POCl3) under cold conditions, followed by stirring at 70°C for 5 to 6 hours . The reaction yields the desired pyrazole derivative in good yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure consistency and efficiency.

Chemical Reactions Analysis

1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions include carboxylic acids, brominated derivatives, and formylated pyrazoles.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C17H13FN2O2

Molecular Weight

296.29 g/mol

IUPAC Name

2-benzyl-5-(4-fluorophenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C17H13FN2O2/c18-14-8-6-13(7-9-14)15-10-16(17(21)22)20(19-15)11-12-4-2-1-3-5-12/h1-10H,11H2,(H,21,22)

InChI Key

JODKAKZJIOTZNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O

Origin of Product

United States

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